4-Bromo-1,8-dichloroisoquinoline 4-Bromo-1,8-dichloroisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17194057
InChI: InChI=1S/C9H4BrCl2N/c10-6-4-13-9(12)8-5(6)2-1-3-7(8)11/h1-4H
SMILES:
Molecular Formula: C9H4BrCl2N
Molecular Weight: 276.94 g/mol

4-Bromo-1,8-dichloroisoquinoline

CAS No.:

Cat. No.: VC17194057

Molecular Formula: C9H4BrCl2N

Molecular Weight: 276.94 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1,8-dichloroisoquinoline -

Specification

Molecular Formula C9H4BrCl2N
Molecular Weight 276.94 g/mol
IUPAC Name 4-bromo-1,8-dichloroisoquinoline
Standard InChI InChI=1S/C9H4BrCl2N/c10-6-4-13-9(12)8-5(6)2-1-3-7(8)11/h1-4H
Standard InChI Key QKWHDONMXQZHSV-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)Cl)C(=NC=C2Br)Cl

Introduction

Chemical Structure and Physicochemical Properties

4-Bromo-1,8-dichloroisoquinoline belongs to the isoquinoline family, a class of heterocyclic aromatic compounds. Its molecular structure comprises a fused benzene and pyridine ring, with bromine and chlorine atoms occupying distinct positions to influence electronic and steric properties. The compound’s IUPAC name, 4-bromo-1,8-dichloroisoquinoline, reflects the substitution pattern critical to its chemical behavior.

Molecular Characteristics

PropertyValueSource
Molecular FormulaC₉H₄BrCl₂N
Molecular Weight276.94 g/mol
SMILES NotationC1=CC2=C(C(=C1)Cl)C(=NC=C2Br)Cl
InChI KeyQKWHDONMXQZHSV-UHFFFAOYSA-N

The presence of electron-withdrawing halogens at the 1,8-positions enhances electrophilic reactivity, making the compound amenable to nucleophilic substitution reactions. This property is pivotal in synthetic applications, where it serves as a precursor for complex molecules .

Biological Activity and Mechanistic Insights

Halogenated isoquinolines are renowned for their bioactive potential. While direct studies on 4-bromo-1,8-dichloroisoquinoline are sparse, related compounds exhibit:

  • Antimicrobial Effects: Halogen atoms enhance membrane permeability, disrupting microbial cell walls.

  • Anticancer Properties: Bromine and chlorine substituents may interfere with DNA replication or enzyme function in cancer cells .

Mechanism of Action

The compound likely acts as an enzyme inhibitor, leveraging its electrophilic sites to bind biological targets. For instance, glutathione S-transferases (GSTs), overexpressed in cancers, are modulated by brominated naphthalimide analogs . Although 4-bromo-1,8-dichloroisoquinoline’s specific targets are unconfirmed, its structural similarity to GST substrates suggests potential utility in fluorescence-based cancer diagnostics .

Applications in Medicinal Chemistry and Drug Development

4-Bromo-1,8-dichloroisoquinoline’s primary value lies in its role as a synthetic intermediate:

  • Building Block: Serves as a precursor for antiviral and anticancer agents. For example, 5-bromo-1,3-dichloroisoquinoline derivatives show promise against HIV.

  • Enzyme Probes: Analogous brominated compounds enable visualization of GST activity in live cells, aiding cancer research .

Recent advances in materials science highlight its potential in photoresponsive polymers. For instance, 4-bromo-1,8-naphthalic anhydride copolymers exhibit room-temperature phosphorescence, suggesting applications in sensors or optoelectronics .

Comparative Analysis of Structural Isomers

The positioning of halogens profoundly impacts chemical behavior. Key isomers include:

IsomerHalogen PositionsApplications
4-Bromo-1,8-dichloroisoquinoline1,8-Cl; 4-BrAntimicrobial agents, enzyme probes
4-Bromo-1,6-dichloroisoquinoline1,6-Cl; 4-BrOrganic synthesis, electrophilic reactions
4-Bromo-1,7-dichloroisoquinoline1,7-Cl; 4-BrResearch chemical, intermediates

The 1,8-dichloro configuration enhances steric hindrance, potentially reducing reactivity compared to 1,6- and 1,7-isomers. This difference underscores the need for precise synthetic control to optimize desired properties .

Future Research Directions

  • Synthetic Optimization: Develop regioselective methods to minimize isomer formation.

  • Biological Target Identification: Screen against enzyme libraries to elucidate mechanisms.

  • Material Science Applications: Explore phosphorescent properties for optoelectronic devices .

  • Toxicological Studies: Assess acute and chronic toxicity in model organisms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator